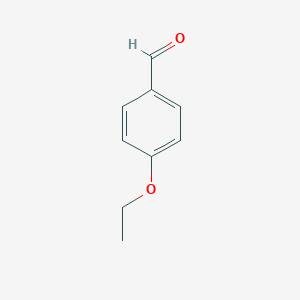

4-Ethoxybenzaldéhyde

Vue d'ensemble

Description

Le cymoxanil est un fongicide foliaire à action protectrice et curative. Il est connu pour son activité de contact et systémique locale, et il inhibe également la sporulation. Le cymoxanil est couramment utilisé pour lutter contre les Peronosporales, en particulier les espèces de Peronospora, Phytophthora et Plasmopara. Il est souvent utilisé en combinaison avec des fongicides de protection pour améliorer l'activité résiduelle sur une gamme de cultures, y compris les vignes, le houblon, les pommes de terre, les tomates, les cucurbitacées et la laitue .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory Properties

4-Ethoxybenzaldehyde has been identified as an anti-inflammatory agent, particularly effective in suppressing prostaglandin E2, which plays a crucial role in inflammation and pain signaling. Research indicates that benzaldehyde-derived compounds can significantly reduce facial erythema, making them potential candidates for topical anti-inflammatory treatments .

Synthesis of Schiff Bases

This compound serves as a precursor for synthesizing Schiff bases, which are important in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. For instance, a novel Schiff base was synthesized from 2-aminopyridine and 4-ethoxybenzaldehyde, showcasing promising antibacterial activity against various pathogens .

Materials Science Applications

Nonlinear Optical Materials

Recent studies have highlighted the use of 4-Ethoxybenzaldehyde in developing nonlinear optical (NLO) materials. A specific crystal formed from this compound, known as 4-Ethoxy Benzaldehyde–4'–N'–Methyl Stilbazolium Hexafluorophosphate (EMBSHP), exhibits strong two-photon absorption properties. This makes it suitable for applications in photonics, including frequency up-conversion lasing and multi-photon microscopy .

Case Study: EMBSHP Crystal

- Synthesis Method : The EMBSHP crystal was synthesized through metathesis of the N-methyl stilbazolium iodide salt with sodium hexafluorophosphate.

- Characterization Techniques : The crystal was characterized using single crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis.

- Optical Properties : The optical absorption spectrum indicated excellent transparency in the range of 445 to 1100 nm, confirming its potential for laser applications.

Organic Synthesis Applications

In organic synthesis, 4-Ethoxybenzaldehyde is utilized as an intermediate for various chemical reactions:

- Aldol Reactions : It can participate in aldol condensation reactions to form larger carbon frameworks.

- Condensation Reactions : Its reactivity allows it to form various derivatives through condensation with amines and other nucleophiles.

Méthodes De Préparation

Le cymoxanil peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction de l'isocyanate d'éthyle avec le 2-cyano-2-méthoxyiminoacétamide. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'acétonitrile ou l'acétate d'éthyle et peuvent nécessiter des catalyseurs pour faciliter la réaction. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Le cymoxanil subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le cymoxanil peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits de dégradation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du cymoxanil, altérant ses propriétés chimiques.

Substitution : Le cymoxanil peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et autres nucléophiles.

Cocristallisation : Le cymoxanil peut former des cocristaux avec de petits acides organiques, tels que l'acide succinique et l'acide salicylique, pour améliorer sa stabilité chimique .

Applications de la recherche scientifique

Le cymoxanil a un large éventail d'applications de recherche scientifique :

Chimie : Le cymoxanil est utilisé dans des études liées à la stabilité et à la dégradation des fongicides. Les chercheurs explorent ses interactions chimiques et sa stabilité dans diverses conditions environnementales.

Biologie : Le cymoxanil est étudié pour ses effets sur les agents pathogènes fongiques, en particulier sa capacité à inhiber la sporulation et à contrôler les maladies fongiques des cultures.

Médecine : Bien qu'il soit principalement utilisé en agriculture, le mode d'action du cymoxanil et ses interactions avec les systèmes biologiques présentent un intérêt pour la recherche médicale, en particulier pour comprendre ses effets potentiels sur les organismes non ciblés.

Industrie : Le cymoxanil est largement utilisé dans l'industrie agricole pour protéger les cultures contre les maladies fongiques, améliorant ainsi le rendement et la qualité des cultures .

Mécanisme d'action

Le cymoxanil exerce ses effets en perturbant la synthèse de l'ARN par l'inhibition de la dihydrofolate réductase (DHFR). Cette enzyme est cruciale pour la synthèse des nucléotides, qui sont les éléments constitutifs de l'ARN. En inhibant la DHFR, le cymoxanil arrête efficacement la production d'ARN, entraînant la mort des cellules fongiques. Ce mécanisme implique l'interaction directe du cymoxanil avec le site actif de la DHFR, ce qui a été confirmé par des essais de docking moléculaire et des essais d'activité in vitro .

Mécanisme D'action

Cymoxanil exerts its effects by disrupting RNA synthesis through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides, which are the building blocks of RNA. By inhibiting DHFR, cymoxanil effectively halts the production of RNA, leading to the death of fungal cells. This mechanism involves the direct interaction of cymoxanil with the active site of DHFR, which has been confirmed through molecular docking assays and in vitro activity assays .

Comparaison Avec Des Composés Similaires

Le cymoxanil est souvent comparé à d'autres fongicides tels que le métalaxyl et le méfénoxam. Alors que le métalaxyl et le méfénoxam sont également utilisés pour contrôler les maladies fongiques, le cymoxanil est unique en sa capacité à inhiber la sporulation et son activité systémique locale. De plus, le cymoxanil est moins sujet au développement de résistance par rapport au métalaxyl, ce qui en fait un outil précieux dans les stratégies de lutte intégrée contre les ravageurs. Des composés similaires comprennent :

Métalaxyl : Un fongicide phénylamide utilisé pour contrôler les champignons oomycètes.

Méfénoxam : Un énantiomère plus actif du métalaxyl, utilisé à des fins similaires.

Chlorothalonil : Un fongicide non systémique à action protectrice

Les propriétés uniques et l'efficacité du cymoxanil en font un élément crucial dans la gestion des maladies fongiques en agriculture.

Activité Biologique

4-Ethoxybenzaldehyde is an aromatic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

4-Ethoxybenzaldehyde, with the chemical formula , features an ethoxy group (-OCH₂CH₃) attached to a benzaldehyde moiety. The synthesis typically involves the alkylation of phenol derivatives or the reaction of ethyl iodide with benzaldehyde under basic conditions.

Synthesis Example:

A common method involves the reaction of 4-hydroxybenzaldehyde with ethyl iodide in the presence of a base like potassium carbonate, yielding 4-ethoxybenzaldehyde in good yields.

Anticholinesterase Activity

Recent studies have highlighted the potential of 4-ethoxybenzaldehyde as a precursor for synthesizing thiosemicarbazone derivatives, which exhibit significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

- Study Findings:

- A series of thiosemicarbazone derivatives synthesized from 4-ethoxybenzaldehyde were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Notable compounds showed IC50 values comparable to standard drugs like galantamine. For instance, one derivative demonstrated an IC50 of 110.19 μM against AChE, indicating potent inhibitory activity .

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| Galantamine | 104.5 ± 1.20 | AChE |

| Thiosemicarbazone Derivative | 110.19 ± 2.32 | AChE |

| Thiosemicarbazone Derivative | 156.8 ± 1.50 | BChE |

Antiplasmodium Activity

Another area of research has focused on derivatives of 4-ethoxybenzaldehyde as potential antiplasmodium agents. A specific derivative, synthesized as part of a study on phenanthroline salts, exhibited promising antiplasmodium activity.

- Research Outcomes:

Study on Cholinesterase Inhibition

A detailed investigation into various thiosemicarbazone derivatives derived from 4-ethoxybenzaldehyde revealed their mechanism of action through molecular docking studies, which illustrated how these compounds interact with the active sites of cholinesterase enzymes.

Propriétés

IUPAC Name |

4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHJNMASOIRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022251 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, floral, anise odour | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.084 | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-82-0 | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13 - 14 °C | |

| Record name | 4-Ethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Ethoxybenzaldehyde?

A1: 4-Ethoxybenzaldehyde has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. Key spectroscopic data includes:

- IR: 1681 cm-1 (C=O), 1595 cm-1 (aromatic C=C stretch), 2981 cm-1 (aromatic C-H stretch), 1155 cm-1 (aliphatic C-C stretch), 1036 cm-1 (aromatic C-O stretch), 2825 cm-1 (aliphatic C-H stretch). []

- 1H NMR: δ 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH2CH3), 1.32 (t, 3H, OCH2CH3). []

- 13C NMR: δ 158.48 (C=N, imino), 158.68 (aromatic C-O), 154.98 and 150.18 (C-N of aromatic pyridine moiety), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C). []

Q2: What is the evidence for C-H···O hydrogen bonds in liquid 4-Ethoxybenzaldehyde?

A2: Raman, FTIR, and NMR (13C and 17O) spectroscopy studies provide evidence. Temperature and solvent-dependent changes in the νCO region of vibrational spectra, along with a low magnetic field shift for the carbonyl 17O NMR peak at higher dilutions, strongly suggest C−H···O hydrogen bonds. Further evidence comes from changes in νC-H vibrational modes, 1JCH concentration dependence in NMR spectra, and ab initio calculations. []

Q3: How does 4-Ethoxybenzaldehyde behave in different solvents, and how does this relate to its molecular interactions?

A3: Raman spectroscopy studies of 4-Ethoxybenzaldehyde in various binary mixtures with polar and nonpolar solvents show that the wavenumber position of the carbonyl stretching vibration doesn't increase linearly with solvent concentration. This non-linearity suggests that molecular interactions, particularly the breaking of self-association of 4-Ethoxybenzaldehyde molecules, play a significant role. []

Q4: Can you explain the significance of the two well-resolved components observed in the Raman spectra of 4-Ethoxybenzaldehyde's carbonyl stretching vibration?

A4: The two components are attributed to the presence of hydrogen-bonded and free carbonyl groups in 4-Ethoxybenzaldehyde. By studying the intensity ratio of these components in different solvents, researchers can gain insights into the dynamics of solute-solvent interactions, specifically those involving hydrogen bonding. []

Q5: How does the structure of 4-Ethoxybenzaldehyde influence its vibrational dynamics in the solid state?

A5: Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations reveal that the intramolecular potential energy barrier for methyl rotation about the O–CH3 bond in 4-Ethoxybenzaldehyde is similar to that observed for torsion about saturated C–CH3 bonds. Interestingly, the intermolecular contribution to this barrier may constitute up to one-third of its height. []

Q6: What applications does 4-Ethoxybenzaldehyde have in the pharmaceutical and cosmetic industries?

A6: 4-Ethoxybenzaldehyde is researched for its anti-inflammatory properties. One study demonstrated its efficacy in reducing facial erythema in a rosacea model, suggesting its potential as a topical anti-inflammatory agent. [, ] It's also investigated for its skin-brightening effects as part of a multi-modal formulation, showing promising results in reducing melanin production and UV-induced hyperpigmentation. []

Q7: Has 4-Ethoxybenzaldehyde shown any potential in combating antibiotic resistance?

A7: A study exploring Schiff base derivatives of 4-Ethoxybenzaldehyde demonstrated enhanced antimicrobial activity against ceftriaxone-resistant Escherichia coli isolated from urinary tract infections. The synthesized derivative showed significant bacterial growth inhibition, highlighting its potential for combating antibiotic resistance. []

Q8: Are there any known applications of 4-Ethoxybenzaldehyde in materials science?

A8: 4-Ethoxybenzaldehyde is used as a building block for synthesizing organic NLO (non-linear optical) materials. One such material, 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST), exhibits promising NLO properties and good transparency, making it suitable for applications like optical switching and THz technology. [, ]

Q9: What are some of the analytical methods used to characterize and quantify 4-Ethoxybenzaldehyde?

A9: Common analytical techniques used to characterize and quantify 4-Ethoxybenzaldehyde include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.